Cyclohexanehexacarboxylicacid
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Overview
Description
Cyclohexanehexacarboxylicacid is an organic compound with the molecular formula C12H12O12. It is a derivative of cyclohexane, where six carboxylic acid groups are attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanehexacarboxylicacid can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives using strong oxidizing agents. For instance, the hydrothermal reaction of cobalt chloride with cyclohexane-1,1,2,2,3,3-hexacarboxylic acid in the presence of phenanthroline and sodium hydroxide can yield the desired compound .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanehexacarboxylicacid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized compounds, while reduction reactions can produce alcohols or other reduced derivatives .
Scientific Research Applications
Cyclohexanehexacarboxylicacid has several scientific research applications:
Mechanism of Action
The mechanism by which cyclohexane-1,1,2,2,3,3-hexacarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in different chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: Another hexacarboxylic acid derivative of cyclohexane with carboxylic acid groups attached to different positions on the ring.
Cyclohexane-1,1-dicarboxylic acid: A simpler derivative with only two carboxylic acid groups.
Cyclohexane-1,3,5-tricarboxylic acid: A tricarboxylic acid derivative with three carboxylic acid groups.
Uniqueness
This compound’s structure allows for unique interactions with other molecules and materials, making it valuable for various scientific research applications .
Properties
IUPAC Name |
cyclohexane-1,1,2,2,3,3-hexacarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O12/c13-4(14)10(5(15)16)2-1-3-11(6(17)18,7(19)20)12(10,8(21)22)9(23)24/h1-3H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWKIJKUDWYINL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594319 |
Source
|
Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67537-70-6 |
Source
|
Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the conformation of cyclohexanehexacarboxylic acid influence its coordination behavior?
A: Cyclohexanehexacarboxylic acid exhibits conformational flexibility, with various isomers possible depending on the orientation of the carboxylic acid groups. Research has shown that different conformations, such as the all-cis (H6Lcis), all-trans (Ltrans), and mixed conformations (e.g., e,e,e,e,e,e and e,e,e,e,a,a) exhibit distinct coordination behaviors. For instance, the all-cis isomer can chelate metal ions with three carboxylate groups in equatorial positions, leading to the formation of two-dimensional networks. [, , ] In contrast, the all-trans isomer, formed under hydrothermal conditions, can adopt a configuration with four chelating and two monodentate carboxylate groups, resulting in three-dimensional frameworks. [] The ability to trap specific conformations by controlling reaction conditions presents opportunities for tailoring material properties. [, ]
Q2: What is the role of auxiliary ligands in the formation of cyclohexanehexacarboxylic acid-based coordination polymers?
A: The introduction of auxiliary ligands, such as 2,2'-bipyridine (2,2'-bpy) or 4,4'-bipyridine (4,4'-bpy), can significantly influence the structure and properties of cyclohexanehexacarboxylic acid-based coordination polymers. These auxiliary ligands can compete with the carboxylate groups for coordination to metal ions, leading to the formation of diverse structures, including 2D layers, 3D frameworks, and supramolecular networks. [, ] The choice of auxiliary ligand can affect the dimensionality of the resulting framework and introduce additional interactions, such as π-π stacking. []
Q3: Can cyclohexanehexacarboxylic acid undergo chemical transformations during coordination polymer synthesis?
A: Yes, under specific reaction conditions, cyclohexanehexacarboxylic acid can undergo decarboxylation. For example, in a one-pot hydrothermal reaction involving Cu(NO3)2, H6L, 4,4'-bpy, and NaOH, researchers observed the in situ formation of 1,3,5-benzenetricarboxylic acid (H3btc) through the decarboxylation of H6L. [] This decarboxylation process highlights the potential for generating new ligands and materials from cyclohexanehexacarboxylic acid under controlled conditions.
Q4: What are the potential applications of coordination polymers based on cyclohexanehexacarboxylic acid?
A4: Coordination polymers incorporating cyclohexanehexacarboxylic acid demonstrate potential in various applications, including:
- Gas storage and separation: The formation of porous frameworks with nanoscale cages suggests potential in gas adsorption and separation processes. [, ]
- Catalysis: The presence of coordinatively unsaturated metal sites within the frameworks could offer catalytic activity, potentially enabling applications in heterogeneous catalysis. []
- Sensing: The luminescent properties of lanthanide-containing cyclohexanehexacarboxylic acid complexes may be exploitable for sensing applications. []
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